molecular formula C23H23NO3S B2715225 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448123-45-2

2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2715225
CAS No.: 1448123-45-2
M. Wt: 393.5
InChI Key: XDHNYRPEVNRBBC-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a piperidine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with naphthalene, piperidine, and phenylsulfonyl chloride.

    Step 1: Naphthalene undergoes a Friedel-Crafts acylation to introduce an ethanone group, forming 2-(naphthalen-1-yl)ethanone.

    Step 2: The ethanone derivative is then reacted with piperidine under basic conditions to form 2-(naphthalen-1-yl)-1-(piperidin-1-yl)ethanone.

    Step 3: Finally, phenylsulfonyl chloride is introduced to the piperidine nitrogen in the presence of a base such as triethylamine, resulting in the formation of 2-(naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinones.

    Reduction: The ethanone group can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The phenylsulfonyl group may play a role in binding to these targets, while the naphthalene and piperidine rings provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)-1-(piperidin-1-yl)ethanone: Lacks the phenylsulfonyl group, which may reduce its potency or specificity.

    1-(4-(Phenylsulfonyl)piperidin-1-yl)ethanone: Lacks the naphthalene ring, which may affect its binding properties and overall activity.

Uniqueness

2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the naphthalene ring and the phenylsulfonyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c25-23(17-19-9-6-8-18-7-4-5-12-22(18)19)24-15-13-21(14-16-24)28(26,27)20-10-2-1-3-11-20/h1-12,21H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHNYRPEVNRBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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